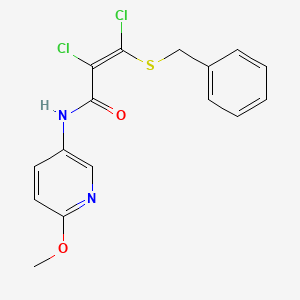

(2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-3-benzylsulfanyl-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O2S/c1-22-13-8-7-12(9-19-13)20-16(21)14(17)15(18)23-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21)/b15-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJVGRSIECJHHE-CCEZHUSRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C(=C(SCC2=CC=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)NC(=O)/C(=C(\SCC2=CC=CC=C2)/Cl)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide typically involves multiple steps:

Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.

Chlorination: The benzylsulfanyl intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the dichloro groups.

Coupling with Methoxypyridine: The chlorinated intermediate is coupled with 6-methoxypyridin-3-amine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.

Substitution: The chlorine atoms can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition

Research indicates that (2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide exhibits inhibitory activity against several enzymes:

- α-Glucosidase Inhibition : This compound has been investigated for its potential as an anti-diabetic agent by inhibiting the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. In vitro studies have shown moderate inhibitory effects, suggesting its utility in managing postprandial blood glucose levels in Type 2 diabetes mellitus (T2DM) patients .

- Acetylcholinesterase Inhibition : Similar compounds have been explored for their ability to inhibit acetylcholinesterase, making them candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease. The presence of the pyridine ring may enhance this activity, although specific data on this compound's efficacy are still limited .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research into related sulfonamide compounds has demonstrated effectiveness against various bacterial strains, indicating that this compound could also possess similar properties .

Case Study 1: Anti-Diabetic Activity

A study conducted by Abbasi et al. synthesized various derivatives of sulfonamides and assessed their α-glucosidase inhibitory activities. The results indicated that certain modifications in the structure of compounds similar to this compound could enhance their efficacy as potential therapeutic agents for T2DM .

Case Study 2: Neuroprotective Effects

In another study examining the neuroprotective effects of pyridine derivatives, compounds with structural similarities to this compound were shown to inhibit acetylcholinesterase effectively. This suggests that further exploration of this compound could yield valuable insights into its potential use in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of (2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The benzylsulfanyl group may interact with thiol-containing enzymes, while the dichloro groups can form covalent bonds with nucleophilic sites in proteins or DNA. The methoxypyridinyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues of the target compound include:

Key Comparisons:

Sulfur-Containing Groups :

- Thioether (target compound) : Less polar than sulfonyl/sulfonamide, enhancing membrane permeability but reducing solubility. Prone to oxidation, which may limit shelf-life .

- Sulfonyl ( analogue) : Electron-withdrawing, increasing solubility and stability. Common in drugs (e.g., sulfa antibiotics) for improved pharmacokinetics .

- Sulfonamide ( compound) : Strong hydrogen-bonding capacity, often used in enzyme inhibitors (e.g., carbonic anhydrase inhibitors) .

Pyridine Substituents :

- The 6-methoxy group in the target compound and its analogues enhances solubility and may participate in π-π stacking or hydrogen bonding with biological targets.

Research Findings and Data

Hypothesized Activity Based on Structural Analogues:

- Antimicrobial Potential: Sulfonamide derivatives () show activity against Gram-positive bacteria, suggesting the target compound’s thioether group might enhance selectivity for resistant strains.

Stability and Reactivity:

- Oxidative Sensitivity : The benzylsulfanyl group may oxidize to sulfoxide or sulfone derivatives under acidic conditions, necessitating stabilizers in formulation.

Biological Activity

The compound (2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide , also known by its CAS number 1164478-04-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 368.26 g/mol. The structure features a dichloro-substituted propene backbone linked to a benzylsulfanyl group and a methoxypyridine moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.26 g/mol |

| CAS Number | 1164478-04-9 |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on thiobenzanilides have shown promising results against various pathogens, suggesting that the sulfanyl group may enhance antimicrobial efficacy through mechanisms such as disrupting bacterial cell membranes or inhibiting specific metabolic pathways .

Anti-inflammatory Effects

The compound’s potential anti-inflammatory activity has been explored in various studies. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in vitro and in vivo models . This suggests that this compound may also exhibit such effects.

The precise mechanisms of action for this compound remain under investigation. However, based on related compounds, it is hypothesized that it may interact with specific protein targets involved in inflammatory pathways or microbial resistance mechanisms. For example, structural analogs have been shown to modulate enzyme activity or act as receptor antagonists .

Study 1: Antimicrobial Efficacy

In a comparative study involving several derivatives of benzylsulfanyl compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of various sulfanyl derivatives in a murine model of acute inflammation. The compound was administered at doses ranging from 10 to 50 mg/kg body weight. Results showed a dose-dependent reduction in paw edema and levels of inflammatory markers such as TNF-alpha and IL-6, supporting its potential therapeutic application in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.